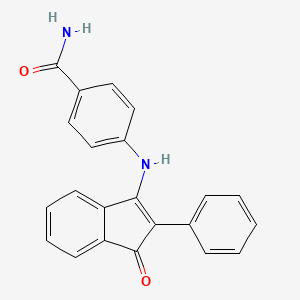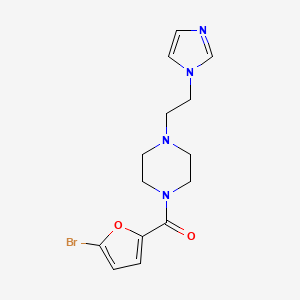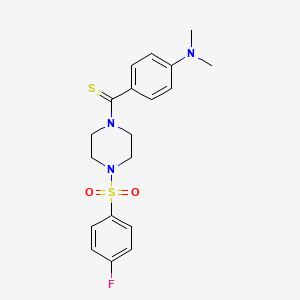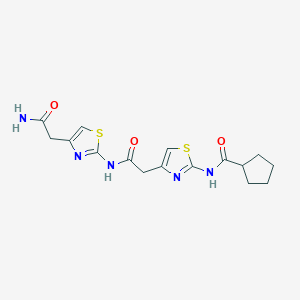![molecular formula C21H16ClN3O2S B2528965 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 638138-80-4](/img/structure/B2528965.png)
2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile, is a complex organic molecule that is likely to have a multifaceted structure based on the related compounds studied in the provided papers. Although the exact compound is not described in the papers, similar compounds with intricate heterocyclic frameworks have been synthesized and structurally analyzed, suggesting that the compound may also exhibit interesting structural features and potentially useful chemical properties.
Synthesis Analysis
The synthesis of related compounds involves the formation of heterocyclic frameworks that are likely to be similar to the target compound. For instance, the synthesis of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile was achieved, and its structure was determined using X-ray crystallography . This suggests that the synthesis of the compound of interest would also involve multiple steps, potentially including cyclization reactions to form the pyrano and pyridine rings, as well as substitutions to introduce the chlorophenyl and thiophen-2-ylmethyl groups.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. For example, the related compound mentioned above crystallizes in the monoclinic space group P-1, with specific unit cell dimensions and angles, indicating a nearly coplanar arrangement of the pyrazole, pyridine, and pyran rings . This level of detail suggests that the molecular structure of the compound of interest would also be complex, with specific geometric parameters defining its three-dimensional shape.
Chemical Reactions Analysis
While the provided papers do not detail chemical reactions specific to the compound of interest, they do provide insights into the reactivity of similar compounds. The presence of functional groups such as amino, carbonitrile, and substituted phenyl rings in the related compounds implies that the compound of interest may undergo various chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and hydrogen bond interactions, which could be analyzed in further studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound of interest can be inferred from the related compounds. For instance, the crystal packing of the related compound is stabilized by intermolecular C-H...O and N-H...O hydrogen bond interactions . This indicates that the compound of interest may also exhibit hydrogen bonding, which could affect its solubility, melting point, and other physical properties. The presence of a chlorophenyl group may also influence the compound's electronic properties and reactivity due to the electron-withdrawing nature of the chlorine atom.
科学的研究の応用
Structural and Optical Properties
Studies have explored the structural and optical properties of derivatives similar to this compound, indicating their polycrystalline nature and potential for thin-film applications. The optical properties are determined through spectrophotometer measurements, revealing insights into absorption parameters and electron transition types. Such research underscores the material's suitability for various optical and electronic applications, demonstrating its potential in fields like photovoltaics and electronics (Zeyada, El-Nahass, & El-Shabaan, 2016).
Synthesis of Derivatives
The synthesis of new series of derivatives has been extensively studied, showcasing methods to generate various fused pyridine derivatives. These synthetic pathways offer a foundation for further chemical investigations and potential applications in drug development, materials science, and beyond (Al-Issa, 2012).
Photovoltaic and Diode Applications
Research into the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, closely related to the compound , highlights their potential in organic–inorganic photodiode fabrication. These studies detail the electrical properties of heterojunction diodes made from such compounds, emphasizing their rectification behavior and photovoltaic properties under illumination. This line of inquiry points to the compound's utility in developing photodiodes and related devices, with implications for renewable energy technologies and electronic components (Zeyada, El-Nahass, & El-Shabaan, 2016).
作用機序
Safety and Hazards
将来の方向性
The future directions for this compound could involve further exploration of its biological activities and potential therapeutic applications. Given the wide range of activities exhibited by indole and thiophene derivatives , there is potential for this compound to be explored for newer therapeutic possibilities.
特性
IUPAC Name |
2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c1-12-9-17-19(21(26)25(12)11-13-5-4-8-28-13)18(15(10-23)20(24)27-17)14-6-2-3-7-16(14)22/h2-9,18H,11,24H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSUSNQDBNBYTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3Cl)C(=O)N1CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-{[(4-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2528883.png)
![1-[3-(1,2,4-Triazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2528884.png)


![Imidazo[1,2-a]pyridin-2-ylmethyl (furan-2-ylmethyl)carbamodithioate](/img/structure/B2528890.png)
![Methyl 2-[6-fluoro-2-[4-[methyl(phenyl)sulfamoyl]benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2528892.png)
![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/no-structure.png)
![1-(2-chlorobenzyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2528894.png)
![[4-(6-Methylpyridazin-3-yl)phenyl]methanol](/img/structure/B2528896.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2528897.png)


![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide](/img/structure/B2528902.png)